molecular formula C21H17F3N2O3 B2934274 Ethyl 4-[(3-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-36-2

Ethyl 4-[(3-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B2934274
CAS RN: 881941-36-2
M. Wt: 402.373
InChI Key: QDGQQJKNCMMWDM-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, commonly known as EATQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Chemistry : Compounds structurally similar to Ethyl 4-[(3-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate serve as key intermediates in the synthesis of novel heterocyclic compounds. These syntheses often involve cyclization reactions and modifications of the quinoline scaffold to generate new derivatives with potential pharmaceutical applications. For instance, studies have explored the synthesis of thienoquinolines and pyrrolopyrazinothienoquinolines, highlighting the versatility of quinoline derivatives in accessing a wide range of heterocyclic systems (Awad, Abdel-rahman, & Bakhite, 1991); (Bakhite, Geies, El-Dean, & El-Kashef, 1995).

  • Crystal and Molecular Structure Analysis : The crystal structure and molecular interactions of quinoline derivatives have been studied using X-ray diffraction and density functional theory (DFT). Such analyses contribute to our understanding of the molecular properties that govern the reactivity and potential applications of these compounds. A detailed structural analysis of a quinoline derivative showed the importance of N–H•••O and C–H•••O hydrogen bond interactions in determining the compound's crystal packing (Polo-Cuadrado et al., 2021).

Applications in Photovoltaic Devices

  • Organic Electronics : Certain quinoline derivatives exhibit photovoltaic properties, making them suitable for use in organic–inorganic photodiode fabrication. The electrical and photovoltaic characteristics of such compounds have been investigated, demonstrating their potential in enhancing the efficiency of heterojunction diodes under various conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial and Anticancer Activities

  • Pharmaceutical Research : The synthesis and biological evaluation of quinoline derivatives, including those with trifluoromethyl groups, have been actively pursued for their potential antimicrobial and anticancer activities. These studies aim to develop new therapeutic agents by modifying the quinoline core to enhance biological activity against various cancer cell lines and bacterial strains (Regal, Shabana, & El‐Metwally, 2020).

Mechanism of Action

properties

IUPAC Name

ethyl 4-(3-acetylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c1-3-29-20(28)17-11-25-18-10-14(21(22,23)24)7-8-16(18)19(17)26-15-6-4-5-13(9-15)12(2)27/h4-11H,3H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGQQJKNCMMWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=CC(=C3)C(=O)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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